tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate . The name reflects its three primary components:
- A 1,2,4,5-tetrazine ring substituted with a methyl group at position 6.
- A benzyl group para-substituted to the tetrazine ring.
- A tert-butyl carbamate (N-Boc) protecting group attached to the benzyl amine.
The molecular formula is C₁₅H₁₉N₅O₂ , with a molecular weight of 301.34 g/mol . Synonyms include Me-Tetrazine-NHBoc and tert-butyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylcarbamate, as listed in PubChem records .
Table 1: Key Identifiers
Molecular Geometry and Conformational Analysis
The compound’s structure features a 1,2,4,5-tetrazine core linked to a benzyl-carbamate moiety. The tetrazine ring is aromatic and electron-deficient , with a methyl group at position 6 influencing its electronic properties . The tert-butyl carbamate group introduces steric bulk, which stabilizes the compound against hydrolysis and directs conformational preferences.
Key Geometric Features:
- Tetrazine Ring : The 6-methyl substitution creates asymmetry, with bond lengths typical for aromatic tetrazines (N–N: ~1.30 Å, C–N: ~1.33 Å) .
- Benzyl Linker : The para-substituted benzyl group adopts a planar arrangement relative to the tetrazine ring, as evidenced by NMR coupling constants (J = 8.2 Hz for aromatic protons) .
- Carbamate Group : The tert-butyl group adopts a staggered conformation to minimize steric clashes with the benzyl moiety.
¹H NMR data (CDCl₃) corroborates this geometry :
- δ 8.46 (d, J = 8.2 Hz, 2H): Aromatic protons adjacent to the tetrazine.
- δ 7.44 (d, J = 8.2 Hz, 2H): Benzyl aromatic protons.
- δ 4.38 (d, J = 5.7 Hz, 2H): Methylene group linking the benzyl and carbamate.
- δ 3.04 (s, 3H): Methyl group on the tetrazine.
- δ 1.44 (s, 9H): tert-Butyl group.
Crystallographic Studies and Hydrogen-Bonding Interactions
While direct crystallographic data for this compound is not publicly available, analogous tetrazine-carbamate structures exhibit intermolecular hydrogen-bonding networks involving the carbamate NH and carbonyl oxygen . Computational models suggest:
- The NH group (δ ~5.22 ppm) acts as a hydrogen-bond donor to electron-rich species.
- The tetrazine nitrogens serve as weak acceptors, participating in π-π stacking with aromatic systems .
In related compounds, such as 3-bromotetrazine derivatives, X-ray studies reveal planar tetrazine rings with bond angles of ~120°, consistent with sp² hybridization . The tert-butyl group’s steric bulk likely impedes close packing in the solid state, reducing crystallinity compared to unsubstituted analogs.
Properties
IUPAC Name |
tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-17-19-13(20-18-10)12-7-5-11(6-8-12)9-16-14(21)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNBDFBCVJXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Nitrile Derivatives
The 6-methyl-1,2,4,5-tetrazine moiety is derived from methyl-substituted benzonitriles. For example, 4-(aminomethyl)benzonitrile serves as a critical precursor, enabling subsequent functionalization at the benzyl position. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, yielding protected intermediates.
Stepwise Synthesis and Reaction Optimization
Cyclization and Tetrazine Formation
The tetrazine ring is constructed through a two-step process:
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Hydrazine-mediated cyclization : A mixture of 4-(aminomethyl)benzonitrile, hydrazine monohydrate, and sulfur in ethanol undergoes microwave-assisted heating at 50°C for 24 hours to form dihydrotetrazine intermediates.
-
Oxidation to aromatic tetrazine : Sodium nitrite and acetic acid oxidize the dihydrotetrazine to the fully conjugated tetrazine. This step is critical for achieving the desired electronic properties required for bioorthogonal applications.
Key Reaction Conditions :
Boc Protection of the Benzylamine Group
The primary amine on the benzyl group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step ensures chemoselectivity during subsequent reactions:
Optimization Note : Excess Boc anhydride (1.2 equiv) and prolonged reaction times (12–18 hours) improve yields to >85%.
Large-Scale Synthesis and Purification
Scalability Challenges
Large-scale production requires careful control of exothermic reactions during hydrazine addition. Source highlights the necessity of a well-ventilated fume hood due to ammonia and nitrogen oxide gas evolution.
Purification Techniques
-
Liquid-liquid extraction : The crude product is extracted with dichloromethane (3 × 30 mL) to remove polar impurities.
-
Crystallization : Slow evaporation from chloroform/hexane mixtures yields high-purity this compound as pink crystals.
Purity Analysis :
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient)
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NMR: δ 1.44 (s, 9H, Boc), δ 2.65 (s, 3H, CH₃), δ 4.35 (d, 2H, CH₂NH)
Comparative Analysis of Synthetic Routes
The table below summarizes three reported methods for synthesizing this compound:
Key Insight : The microwave-assisted hydrazine route offers higher yields but requires specialized equipment. The acidolysis-protection method (Source) provides superior compatibility with acid-labile functional groups.
Mechanistic Considerations and Side Reactions
Competing Pathways During Cyclization
The reaction between nitriles and hydrazine can produce undesired triazine byproducts if stoichiometric ratios deviate. Source emphasizes maintaining a 1:4 molar ratio of nitrile to hydrazine to suppress triazine formation.
Oxidation State Management
Over-oxidation with excess NaNO₂ may lead to N-oxide derivatives, which reduce bioorthogonal reactivity. Controlled addition of acetic acid (pH 3–4) mitigates this risk.
Applications in Bioorthogonal Chemistry
The tert-butyl carbamate group enhances solubility in organic solvents, while the methyltetrazine moiety enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes. Recent studies demonstrate its use in antibody-drug conjugates (ADCs), where the tetrazine serves as a cleavable linker for controlled drug release .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazine ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazine ring, potentially converting it into a dihydrotetrazine or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydrotetrazine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H19N5O2
- Molecular Weight : 301.34 g/mol
- IUPAC Name : tert-butyl N-{[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}carbamate
The presence of the tetrazine moiety is particularly notable for its reactivity and potential in bioorthogonal chemistry.
1.1. Anticancer Research
Recent studies have highlighted the potential of tetrazine derivatives in cancer therapy. Specifically, the compound has been explored for its ability to inhibit HSET (KIFC1), a protein involved in the mitotic process of cancer cells. In vitro assays demonstrated that compounds similar to tert-butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate can induce multipolarity in mitotic spindles in centrosome-amplified cancer cells, leading to cell death due to aberrant division processes .
| Compound | Effect on Mitotic Spindle Multipolarity |
|---|---|
| Compound 13 | 10% increase in multipolarity |
| Compound 18 | Significant inhibition of HSET |
| Compound 26 | High selectivity against Eg5 |
1.2. Bioorthogonal Chemistry
The reactivity of tetrazines allows for their use in bioorthogonal reactions, particularly in labeling and imaging applications. For example, the compound can participate in inverse electron-demand Diels-Alder reactions with various dienophiles, facilitating the development of imaging agents that can be used in vivo for tracking biological processes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrazine ring and subsequent coupling with tert-butyl carbamate derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
3.1. Development of Imaging Agents
A study focused on developing fluorinated tetrazines for PET imaging demonstrated that incorporating this compound into the molecular framework significantly improved the solubility and reactivity of the resulting compounds for imaging applications .
3.2. In Vivo Applications
In vivo studies utilizing tetrazine-based compounds have shown promising results in targeted drug delivery systems. The ability to selectively label tumor cells with fluorescent probes allows for enhanced imaging contrast and better delineation during surgical procedures .
Mechanism of Action
The mechanism by which tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate exerts its effects is primarily through its reactive tetrazine ring. This ring can undergo rapid and selective reactions with strained alkenes or alkynes, forming stable adducts. These reactions are often used in bioorthogonal chemistry, where the compound can label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Structural Differences :
- CI lacks the tetrazine ring, instead featuring a nitrile (-CN) group at the para position of the benzyl moiety.
- Molecular formula: $ \text{C}{13}\text{H}{16}\text{N}2\text{O}2 $ (vs. $ \text{C}{13}\text{H}{16}\text{N}5\text{O}2 $ for the tetrazine derivative).
tert-Butyl (2-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)benzyl)carbamate
Structural Differences :
- Contains a 1,2,4-oxadiazole ring instead of a tetrazine.
- Molecular formula: $ \text{C}{27}\text{H}{25}\text{N}3\text{O}5 $ .
tert-Butyl [4-(Aminomethyl)benzyl]carbamate
Structural Differences :
Physical Properties :
- Melting point: 64–68°C (vs.
- Lower nitrogen content (9.49% vs. 27.18% in the tetrazine compound).
Comparative Data Table
Key Research Findings
- Reactivity : The tetrazine derivative exhibits superior reactivity in IEDDA reactions (k ~ 10$^3$–10$^4$ M$^{-1}$s$^{-1}$), enabling rapid bioconjugation compared to oxadiazoles or nitriles .
- Stability: The tetrazine ring’s sensitivity to reducing agents necessitates careful handling, whereas oxadiazoles and aminomethyl derivatives are more stable under ambient conditions .
- Synthetic Complexity : The tetrazine compound requires nickel catalysts and high-pressure conditions, increasing synthesis complexity compared to analogues .
Biological Activity
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate (CAS No. 1380500-86-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and bioorthogonal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₅O₂
- Molecular Weight : 301.34 g/mol
- Purity : Specifications vary; typically >95% for research applications.
The tetrazine moiety in the compound is known for its reactivity in bioorthogonal reactions, particularly with trans-cyclooctene (TCO). This characteristic facilitates targeted drug delivery systems and allows for the conjugation of therapeutic agents to specific biomolecules in cancer cells.
Anticancer Properties
Research indicates that compounds containing tetrazine structures can exhibit significant anticancer activity. For instance, studies have shown that tetrazines can induce apoptosis in cancer cells by disrupting mitotic processes:
- Inhibition of HSET (KIFC1) : The compound has been evaluated for its ability to inhibit HSET, a kinesin essential for centrosome clustering in cancer cells. In vitro studies demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Cellular Uptake and Efficacy : The lipophilicity of the compound enhances its cellular uptake. Ligand efficacy studies indicated that modifications to the carbamate structure could significantly alter the potency against various cancer cell lines .
Bioorthogonal Applications
The compound's reactivity with TCO allows for innovative applications in imaging and therapy:
- Targeted Delivery : In pretargeting studies, high concentrations of radioisotopes were observed at tumor sites when administered alongside tetrazine derivatives, demonstrating effective targeting capabilities .
- Biodistribution Studies : These studies revealed minimal off-target effects, indicating a favorable safety profile for therapeutic applications .
Case Studies
- In Vivo Efficacy : A study involving mice treated with a TCO-tetrazine conjugate showed significant tumor regression compared to controls. The biodistribution data indicated preferential accumulation in tumor tissues over healthy tissues .
- Comparative Analysis : A comparative study with other tetrazine derivatives highlighted that this compound exhibited superior stability and efficacy against glioblastoma multiforme cells compared to traditional chemotherapeutics like temozolomide .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1380500-86-6 |
| Molecular Weight | 301.34 g/mol |
| Anticancer Activity | Inhibits HSET |
| Lipophilicity | High |
| Cellular Uptake | Enhanced |
| Study Type | Findings |
|---|---|
| In Vitro | Micromolar inhibition of HSET |
| In Vivo | Significant tumor regression |
| Biodistribution | High tumor accumulation |
Q & A
Q. How can tert-butyl carbamates be functionalized for applications in bioorthogonal chemistry or targeted drug delivery?
- Methodological Answer : The tetrazine moiety in the target compound enables inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes, a key bioorthogonal process. Functionalization via amide coupling or click chemistry introduces targeting ligands (e.g., peptides) for site-specific delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
